molecular formula C8H9N3O3 B14138111 Ethyl 4-formamidopyrimidine-2-carboxylate CAS No. 71470-42-3

Ethyl 4-formamidopyrimidine-2-carboxylate

Cat. No.: B14138111
CAS No.: 71470-42-3
M. Wt: 195.18 g/mol
InChI Key: YMHWNLAAGMXNJR-UHFFFAOYSA-N
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Description

Ethyl 4-formamidopyrimidine-2-carboxylate is a heterocyclic organic compound with the molecular formula C8H9N3O3. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-formamidopyrimidine-2-carboxylate typically involves the reaction of ethyl cyanoacetate with formamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the pyrimidine ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formamidopyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of Ethyl 4-formamidopyrimidine-2-carboxylate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-formamidopyrimidine-2-carboxylate can be compared with other pyrimidine derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and reactivity, highlighting the unique properties of this compound.

Properties

CAS No.

71470-42-3

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

ethyl 4-formamidopyrimidine-2-carboxylate

InChI

InChI=1S/C8H9N3O3/c1-2-14-8(13)7-9-4-3-6(11-7)10-5-12/h3-5H,2H2,1H3,(H,9,10,11,12)

InChI Key

YMHWNLAAGMXNJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC(=N1)NC=O

Origin of Product

United States

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